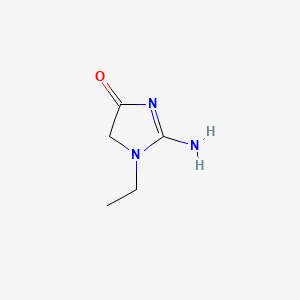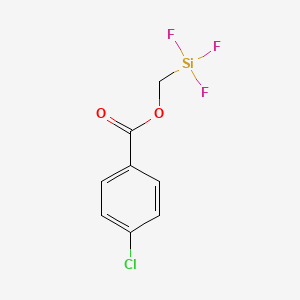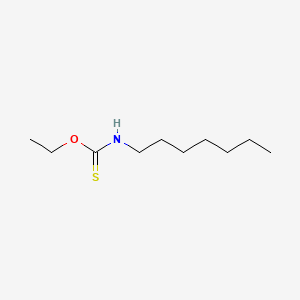![molecular formula C58H89N19O27S2 B14450921 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-71-9](/img/structure/B14450921.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tallysomycin S(sub 4b) copper complex is a derivative of the tallysomycin family, which is related to the bleomycin group of glycopeptide antibiotics. These compounds are known for their antitumor properties and are isolated from the fermentation broths of Streptoalloteichus hindustanus . The copper complex form of tallysomycin S(sub 4b) enhances its stability and biological activity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tallysomycin S(sub 4b) copper complex involves the biosynthetic incorporation of diamines into the tallysomycin molecule during fermentation. This process results in the formation of new derivatives with or without the lysine moiety in the subterminal position . The copper complex is then formed by chelating the tallysomycin derivative with copper ions, typically resulting in a blue powder .
Industrial Production Methods
Industrial production of tallysomycin S(sub 4b) copper complex follows a similar biosynthetic route, with large-scale fermentation processes being employed. The fermentation medium is supplemented with specific diamines to yield the desired tallysomycin derivatives, which are then isolated and purified. The copper chelation step is performed post-purification to obtain the final copper complex .
Analyse Chemischer Reaktionen
Types of Reactions
Tallysomycin S(sub 4b) copper complex undergoes various chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS).
Reduction: The complex can be reduced under specific conditions, altering its oxidation state.
Substitution: Ligand exchange reactions can occur, where the copper ion is replaced by other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Ligand exchange reactions often involve the use of chelating agents or competing metal ions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of ROS, while reduction reactions can yield reduced forms of the complex. Substitution reactions result in new metal complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tallysomycin S(sub 4b) copper complex has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-ligand interactions and redox chemistry.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Wirkmechanismus
The mechanism of action of tallysomycin S(sub 4b) copper complex involves the generation of ROS through redox cycling of the copper ion. These ROS cause oxidative damage to cellular components, including DNA, proteins, and lipids . The complex also binds to DNA, leading to strand breaks and inhibition of DNA synthesis . The molecular targets include cellular enzymes and DNA, with pathways involving oxidative stress responses and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bleomycin: Another glycopeptide antibiotic with similar antitumor properties.
Phleomycin: A related compound with antimicrobial activity.
Zorbamycin: Another member of the bleomycin family with distinct structural features.
Uniqueness
Tallysomycin S(sub 4b) copper complex is unique due to its enhanced stability and biological activity conferred by the copper ion. This complex exhibits higher cytotoxicity and ROS generation compared to its non-copper counterparts . Additionally, the specific incorporation of diamines during biosynthesis provides structural diversity and potential for targeted therapeutic applications .
Eigenschaften
CAS-Nummer |
77368-71-9 |
|---|---|
Molekularformel |
C58H89N19O27S2 |
Molekulargewicht |
1548.6 g/mol |
IUPAC-Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C58H89N19O27S2/c1-16-32(74-47(76-45(16)63)22(5-29(61)83)67-9-21(60)46(64)92)49(94)75-34(42(23-10-66-15-69-23)101-57-44(38(88)35(85)27(11-78)100-57)102-56-40(90)43(103-58(65)97)36(86)28(12-79)99-56)51(96)70-17(2)26(82)6-30(84)73-33(18(3)80)50(95)77-52(104-55-39(89)37(87)31(62)19(4)98-55)41(91)54-72-25(14-106-54)53-71-24(13-105-53)48(93)68-8-20(81)7-59/h10,13-15,17-22,26-28,31,33-44,52,55-57,67,78-82,85-91H,5-9,11-12,59-60,62H2,1-4H3,(H2,61,83)(H2,64,92)(H2,65,97)(H,66,69)(H,68,93)(H,70,96)(H,73,84)(H,75,94)(H,77,95)(H2,63,74,76) |
InChI-Schlüssel |
PKKLTUMPLGJUAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCC(CN)O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


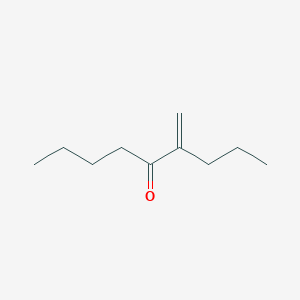
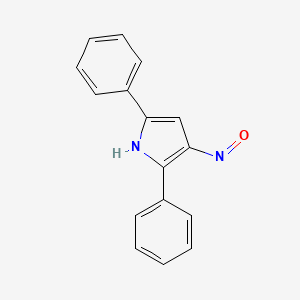
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
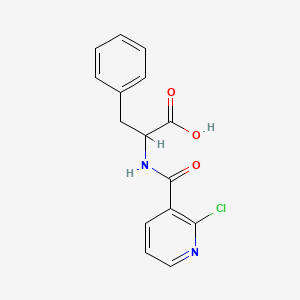
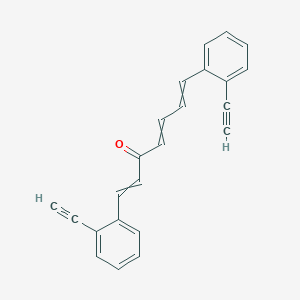
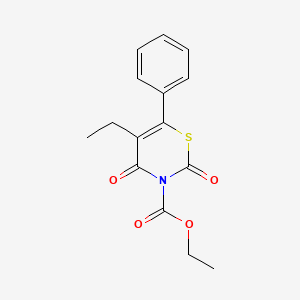
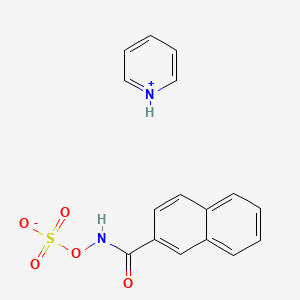
![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)
